Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 2-aminobutanoyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. These derivatives are pivotal intermediates in medicinal chemistry, often serving as precursors for bioactive molecules targeting enzymes, receptors, or pathogens . The 2-aminobutanoyl group introduces both hydrogen-bonding capacity and conformational flexibility, which may enhance target binding in therapeutic applications.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
NWDCZFAIOVDKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
The process would include steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens like chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: Bulky or electron-withdrawing groups (e.g., sulfonyl in ) often reduce reaction yields due to steric hindrance or reduced nucleophilicity. For example, the quinoline-8-yl ethyl derivative (33% yield ) contrasts with simpler alkylation reactions (e.g., 76.6% yield for 4-methylbenzyl ).
- Synthetic Methods : Amide and sulfonamide formations (e.g., ) typically require activating agents (e.g., MsCl in ), whereas nucleophilic substitutions (e.g., morpholine in ) rely on polar aprotic solvents like DMF.
Physicochemical Properties
Key Observations :
- Polarity : Electron-deficient aromatic substituents (e.g., pyrimidine in ) increase polarity, reducing retention times in LCMS (Rt = 1.58 min vs. 2.07 min for simpler analogs ).
- Crystallinity: Morpholinopyrimidine and sulfonyl derivatives tend to form stable crystalline solids , whereas alkyl-substituted analogs remain oily .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
